6-Chlorobenzo[a]pyrene

Carcinogenesis Tumor initiation Structure-activity relationship

6-Chlorobenzo[a]pyrene (6-ClBaP, C20H11Cl, MW 286.8 g/mol) is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) formed by electrophilic substitution at the C-6 position of benzo[a]pyrene (BaP). It belongs to the class of halogenated PAHs that arise as environmental contaminants from combustion processes, drinking water disinfection, and photochemical reactions in saline media.

Molecular Formula C20H11Cl
Molecular Weight 286.8 g/mol
CAS No. 21248-01-1
Cat. No. B1618961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorobenzo[a]pyrene
CAS21248-01-1
Molecular FormulaC20H11Cl
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C2Cl)C=CC5=CC=CC(=C54)C=C3
InChIInChI=1S/C20H11Cl/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H
InChIKeyYBIBTKJSLUJSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorobenzo[a]pyrene (CAS 21248-01-1): Target Identification and Baseline Characterization for Analytical and Toxicological Procurement


6-Chlorobenzo[a]pyrene (6-ClBaP, C20H11Cl, MW 286.8 g/mol) is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) formed by electrophilic substitution at the C-6 position of benzo[a]pyrene (BaP). It belongs to the class of halogenated PAHs that arise as environmental contaminants from combustion processes, drinking water disinfection, and photochemical reactions in saline media [1]. 6-ClBaP serves dual roles in the research supply chain: as an authentic analytical reference standard for environmental monitoring of Cl-PAHs in air particulates, water, and food matrices, and as a key synthetic intermediate for accessing regiospecifically fluorinated benzo[a]pyrene probes used in mechanistic carcinogenesis studies [2]. Unlike the parent BaP, which is a well-established complete carcinogen, the introduction of chlorine at C-6 fundamentally alters the compound's metabolic activation, carcinogenic potency, mitochondrial toxicity mechanisms, and environmental photostability—making 6-ClBaP a functionally distinct entity whose procurement cannot be satisfied by generic substitution with BaP or other 6-halo-BaP analogs [3].

Why Benzo[a]pyrene and Other 6-Halo Analogs Cannot Substitute for 6-Chlorobenzo[a]pyrene in Research and Monitoring Workflows


The C-6 position of the benzo[a]pyrene scaffold is a critical determinant of metabolic activation route selection (one-electron oxidation vs. monooxygenation), carcinogenic potency, and environmental persistence. BaP and its 6-halogenated derivatives—6-fluoro (6-FBP), 6-chloro (6-ClBP), 6-bromo (6-BrBP), and 6-iodo (6-IBP)—exhibit divergent toxicological profiles that preclude interchangeability [1]. BaP and 6-FBP are tumorigenic in mouse skin and rat mammary gland, whereas 6-ClBP and 6-BrBP show reduced or eliminated carcinogenic activity, with 6-ClBP inducing only fibrosarcomas and no epithelial tumors [1]. Paradoxically, 6-ClBaP induces significantly higher levels of DNA damage than equimolar BaP in human hepatic cells, operates through a distinct mitochondrial toxicity mechanism (direct complex I/V inhibition vs. AhR-mediated transcriptional suppression), and exhibits greater photochemical stability than its parent PAH [2][3]. These multidirectional differences mean that substituting 6-ClBaP with BaP or other 6-halo analogs in analytical calibration, toxicological exposure studies, or synthetic chemistry routes will yield qualitatively and quantitatively different results.

6-Chlorobenzo[a]pyrene (CAS 21248-01-1): Quantified Differentiation Evidence Against Closest Analogs


Divergent Carcinogenicity: 6-ClBP Eliminates Epithelial Tumor Initiation Relative to BaP and 6-FBP in Two Rodent Models

In a direct head-to-head study using female Swiss and A-strain mice treated by repeated skin application and initiation-promotion protocols, BaP and 6-FBP exhibited tumor-initiating and complete carcinogenic activity, whereas 6-ClBP, 6-BrBP, and 6-IBP showed no tumor-initiating activity in mouse skin [1]. In female Sprague-Dawley rats receiving intramammillary injections, BaP and 6-FBP induced high levels of both mammary epithelial tumors and fibrosarcomas; 6-ClBP elicited exclusively fibrosarcomas with no epithelial tumors, while 6-BrBP induced only a few adenocarcinomas [1]. The chloro substitution at C-6 therefore selectively ablates epithelial carcinogenicity while retaining a capacity for mesenchymal tumor induction, a qualitatively distinct outcome from the complete carcinogenicity of BaP and the moderate activity of 6-FBP.

Carcinogenesis Tumor initiation Structure-activity relationship Halogenated PAH toxicology

Enhanced Genotoxicity: 6-ClBaP Induces Significantly Higher DNA Damage Than Equimolar BaP in Human Hepatic Cells

In a comparative genotoxicity assessment using the alkaline comet assay in human HepG2 liver cells, equimolar concentrations of 6-ClBaP and BaP were tested [1]. At doses of 100 and 125 µM, 6-ClBaP induced a significantly higher level of DNA damage than BaP, as measured by comet tail parameters [1][2]. A separate study using human L02 hepatocytes confirmed this pattern: 6-ClB[a]P caused significant decreases in cell viability at all three exposure concentrations tested (5, 50, and 500 nM) after 24-hour exposure, whereas BaP produced significant viability reduction only at the highest concentration (500 nM) [3]. The higher genotoxic potency of 6-ClBaP relative to BaP, despite its reduced carcinogenic activity in rodent models, indicates that genotoxicity and carcinogenicity are decoupled for this compound and that DNA damage assessment requires the authentic chlorinated standard rather than the parent PAH surrogate.

Genotoxicity DNA damage Comet assay Disinfection byproduct toxicology

Mechanistically Distinct Mitochondrial Toxicity: 6-ClBaP Directly Inhibits Respiratory Complexes I and V, Bypassing AhR-Dependent Transcriptional Suppression Used by BaP

In a multi-omics study comparing toxicity mechanisms in human L02 hepatocytes, BaP suppressed the expression of 20 genes regulating the mitochondrial electron transport chain (ETC) predominantly through aryl hydrocarbon receptor (AhR) activation [1]. In contrast, 6-ClB[a]P produced a stronger direct inhibition on the enzymatic activities of mitochondrial respiratory complexes I and V than did BaP, while simultaneously exhibiting a weaker ability to activate AhR [1]. 6-ClB[a]P also caused a stronger inhibition of mitochondrial β-oxidation of fatty acids than BaP [1]. At the pathway level, 6-ClB[a]P produced more widespread perturbation to metabolic pathways, including stronger metabolomic disruption and oxidative stress at 5 and 50 nM despite weaker transcriptomic perturbation at the same concentrations [1]. This mechanistic divergence demonstrates that 6-ClBaP operates through a fundamentally different toxicity mechanism than its parent compound, with implications for biomarker selection and adverse outcome pathway development.

Mitochondrial toxicity Electron transport chain AhR activation Metabolomics

Differential Metabolic Susceptibility: 6-ClBP Is a Poor Substrate for Cytochrome P450 Relative to BaP and 6-FBP

In a comparative microsomal metabolism study, BaP, 6-FBP, 6-ClBP, and 6-BrBP were incubated with uninduced and 3-methylcholanthrene-induced rat liver microsomes in the presence of NADPH or cumene hydroperoxide (CHP) as cofactor [1]. BaP and 6-FBP produced similar metabolic profiles with induced microsomes and NADPH, yielding dihydrodiols, phenols, and quinones—the full spectrum of P450-derived metabolites [1]. In marked contrast, both 6-ClBP and 6-BrBP were poor substrates, forming detectable metabolites only with induced microsomes in the presence of NADPH, and failing to produce metabolites with uninduced microsomes or with CHP as cofactor [1]. This metabolic resistance explains, in part, why 6-ClBP exhibits reduced carcinogenicity despite higher genotoxic DNA damage—the chloro substituent impedes the P450-mediated bioactivation required for ultimate carcinogen formation, while the compound exerts toxicity through alternative, metabolism-independent pathways (direct mitochondrial inhibition).

Xenobiotic metabolism Cytochrome P450 Microsomal oxidation Metabolic activation

Enhanced Photochemical Stability: 6-ClBaP Is More Resistant to Photodegradation Than Parent BaP, Enabling Reliable Environmental Persistence Modeling

The photochemical degradation kinetics of 11 Cl-PAHs and 5 corresponding parent PAHs were determined in cyclohexane under simulated irradiation to model compound fate on aerosol surfaces [1]. All compounds followed first-order decay kinetics, but the photolysis rates varied substantially by structure. While chlorophenanthrenes and 1-chloropyrene degraded faster than their parent PAHs, 6-chlorobenzo[a]pyrene, along with chlorofluoranthenes and 7-chlorobenz[a]anthracene, was more stable under irradiation compared to its respective parent PAH (BaP) [1]. In an earlier atmospheric monitoring study, 6-ClBaP exhibited a unique seasonal pattern—its concentration remained high in both summer and winter, unlike other Cl-PAHs that showed winter maxima—further corroborating its enhanced photostability relative to other Cl-PAHs [2]. Quantitative structure-property relationship modeling identified ELUMO+1, total energy, and surface area as the significant factors affecting photolysis half-lives [1]. This enhanced stability has direct implications for environmental monitoring: 6-ClBaP persists longer in the environment than BaP, requiring its specific quantification rather than inference from parent PAH levels.

Photodegradation Environmental fate Atmospheric chemistry Persistent organic pollutants

Irreplaceable Synthetic Intermediate: 6-ClBP Enables Regiospecific Synthesis of 1- and 3-Fluorobenzo[a]pyrene Mechanistic Probes

6-Chlorobenzo[a]pyrene serves as the essential starting material for the five-step synthesis of 1-fluorobenzo[a]pyrene (1-FBP) and 3-fluorobenzo[a]pyrene (3-FBP), which are critical fluorinated probes for studying the mechanism of cytochrome P450-catalyzed oxygen transfer in aromatic substrates [1]. The synthesis proceeds via nitration of 6-ClBP at C-1 and C-3 with N2O4, SnCl2 reduction to the amino group, diazotization with NaNO2/NaBF4, conversion to dimethyltriazonium tetrafluoroborate salts, thermal decomposition in toluene to yield a mixture of 1-F-6-ClBP and 3-F-6-ClBP, chromatographic separation of the isomers, and selective hydrogenolytic removal of the 6-chloro substituent [1]. The overall yield is 16% for both 1-FBP and 3-FBP [1]. This synthetic route is impossible starting from BaP directly, because electrophilic fluorination of BaP lacks the regiochemical control provided by the chloro directing/blocking group strategy. 6-ClBP also serves as a precursor for the synthesis of 1- and 3-aminobenzo[a]pyrene derivatives and their subsequent coupling to halopurine deoxynucleosides via Pd-catalyzed amination for the preparation of PAH epoxide-nucleoside adducts [2].

Synthetic chemistry Fluorinated PAH probes Cytochrome P450 mechanism Isotopic labeling

High-Value Application Scenarios for 6-Chlorobenzo[a]pyrene (CAS 21248-01-1) in Research and Industrial Workflows


Analytical Reference Standard for Cl-PAH Quantification in Drinking Water, Food Oils, and Atmospheric Particulates

6-Chlorobenzo[a]pyrene is among the most abundant Cl-PAHs detected in urban air particulates (annual mean 5.6 pg/m³, second only to 1-chloropyrene at 7.5 pg/m³) and is a principal chlorination byproduct of BaP during drinking water disinfection [1][2]. Its enhanced photostability relative to parent BaP means that environmental monitoring programs must use the authentic 6-ClBaP standard for accurate quantification rather than inferring concentrations from BaP calibration curves [1]. A validated GC-QQQ-MS method for 6-ClBaP in oil samples achieved recoveries of 44.26 ± 2.81%, instrument and method LODs below 0.2 µg/kg, and intra-day and inter-day RSD under 5%, demonstrating the feasibility of high-precision food monitoring when the authentic standard is employed [3]. For laboratories operating under ISO 17025 or similar quality management frameworks, procurement of the certified 6-ClBaP reference material is a prerequisite for method validation and accreditation in Cl-PAH analysis.

Mechanistic Probe for Studying C-6 Position Effects on Carcinogenic Activation Pathways

The stark contrast between 6-ClBP (non-carcinogenic in mouse skin, fibrosarcoma-only in rat mammary gland) and both BaP (complete carcinogen) and 6-FBP (moderate carcinogen) establishes 6-ClBP as an essential negative-control compound for dissecting the role of the C-6 position in PAH carcinogenesis [1]. Because 6-ClBP is a poor substrate for P450-mediated metabolic activation yet induces higher DNA damage than BaP through direct mitochondrial toxicity, it serves as a critical tool for discriminating between metabolism-dependent (AhR/P450) and metabolism-independent (direct organelle toxicity) mechanisms of PAH toxicity [2][3]. This makes 6-ClBP procurement mandatory for research groups investigating adverse outcome pathways (AOPs) for halogenated PAHs or developing new approach methodologies (NAMs) for genotoxicity screening that must account for both metabolic and non-metabolic toxicity mechanisms.

Key Synthetic Intermediate for Regiospecific Fluorinated Benzo[a]pyrene Probes

The C-6 chloro substituent in 6-ClBP serves a dual synthetic role: it blocks electrophilic substitution at the C-6 position of BaP while simultaneously directing nitration to C-1 and C-3, enabling the regiospecific introduction of fluorine at these positions through a five-step sequence (nitration → reduction → diazotization → fluorodediazoniation → hydrogenolytic dechlorination) that yields both 1-FBP and 3-FBP [1]. These fluorinated BaP derivatives are irreplaceable probes for studying the mechanism of cytochrome P450-catalyzed oxygen transfer, as the C-F bond is resistant to oxidative metabolism, allowing researchers to distinguish between one-electron oxidation and monooxygenation pathways [1]. The 6-ClBP intermediate also enables the synthesis of 1- and 3-aminobenzo[a]pyrene derivatives that can be coupled to halopurine deoxynucleosides via Pd-catalyzed amination for the preparation of structurally defined PAH epoxide-nucleoside adduct standards [2]. Synthesis laboratories requiring these specialized probes have no alternative starting material that provides equivalent regiochemical control.

Positive Control for Mitochondrial Toxicity Screening in In Vitro Hazard Assessment of Chlorinated Environmental Contaminants

6-Chlorobenzo[a]pyrene exhibits a toxicity mechanism that is mechanistically distinct from its parent BaP: it directly inhibits the enzymatic activity of mitochondrial respiratory complexes I and V rather than suppressing ETC gene expression through AhR activation [1]. This profile—stronger mitochondrial complex inhibition, stronger fatty acid β-oxidation inhibition, and more widespread metabolomic perturbation at environmentally relevant low-nM concentrations (5–50 nM)—makes 6-ClBaP a uniquely suitable positive control compound for in vitro screening assays designed to detect mitochondrial toxicants within the broader class of halogenated PAHs [1]. Its weak AhR activation further distinguishes it from dioxin-like compounds, allowing mitochondrial-specific toxicity to be assessed without confounding AhR-mediated effects. For contract research organizations and regulatory toxicology laboratories developing high-content screening platforms for emerging contaminants, 6-ClBaP provides a well-characterized reference compound with a defined mitochondrial inhibitory phenotype.

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